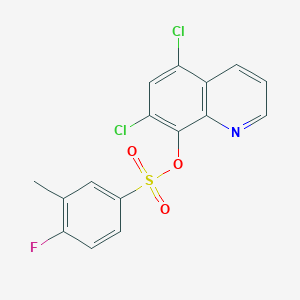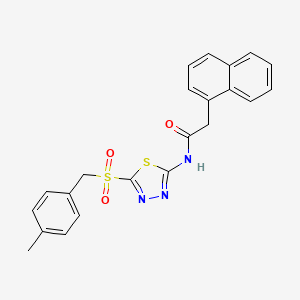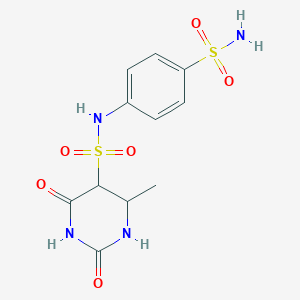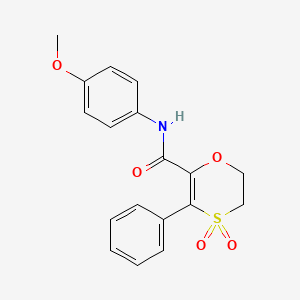![molecular formula C14H13FN2O3S B12196880 Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- CAS No. 438221-98-8](/img/structure/B12196880.png)
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- is a complex organic compound characterized by the presence of a butanoic acid backbone with a fluorophenyl and thiazolyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)butanoic acid
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- Butyric acid, 4-(p-fluorophenyl)-, methyl ester
Uniqueness
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- is unique due to the presence of both a fluorophenyl and thiazolyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
438221-98-8 |
|---|---|
Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13FN2O3S/c1-8-13(9-2-4-10(15)5-3-9)17-14(21-8)16-11(18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
WFJZDTGTNLROSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12196805.png)
![4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12196814.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B12196822.png)



![N-(4-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B12196847.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12196848.png)
![7-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12196855.png)
![2-(4-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12196857.png)
![N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12196861.png)
![4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide](/img/structure/B12196866.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12196869.png)
